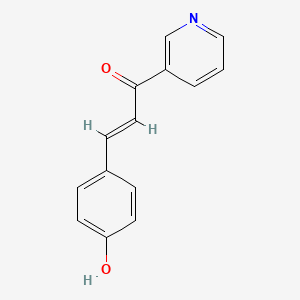
(E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one, also known as curcumin, is a natural polyphenolic compound found in the turmeric plant. It has been widely studied for its potential therapeutic properties and has been found to possess anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of (E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one is complex and involves multiple pathways. It has been found to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It also possesses direct antioxidant activity and can scavenge free radicals.
Biochemical and Physiological Effects:
Curcumin has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to reduce oxidative stress and improve endothelial function. Additionally, it has been found to possess anticancer effects by inhibiting tumor cell proliferation and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. However, it also has some limitations, including its poor solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for (E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one research. One area of interest is the development of (E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one analogs with improved bioavailability and efficacy. Another area of interest is the investigation of (E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one's potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of (E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one in combination with other drugs or therapies is an area of interest for future research.
Conclusion:
In conclusion, (E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one is a natural polyphenolic compound with potential therapeutic properties. It possesses anti-inflammatory, antioxidant, and anticancer effects and has been studied for its potential in treating various diseases. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for (E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one research, including the development of (E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one analogs and investigation of its potential in treating neurodegenerative diseases.
Synthesemethoden
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. Extraction from turmeric is the most common method, which involves the isolation of (E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-oneoids from the rhizomes of the turmeric plant. Chemical synthesis involves the reaction of acetylacetone with aromatic aldehydes in the presence of a base. Microbial synthesis involves the use of microorganisms to produce (E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one through fermentation.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer effects. It has also been studied for its potential in treating various diseases, including Alzheimer's disease, Parkinson's disease, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-6-3-11(4-7-13)5-8-14(17)12-2-1-9-15-10-12/h1-10,16H/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPHTBFFSWNNED-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)/C=C/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


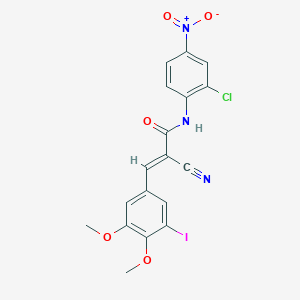
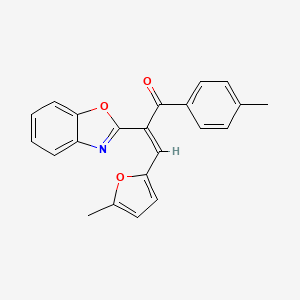
![2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol](/img/structure/B7549718.png)
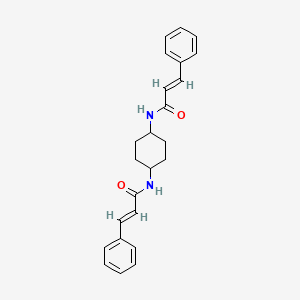
![(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile](/img/structure/B7549756.png)
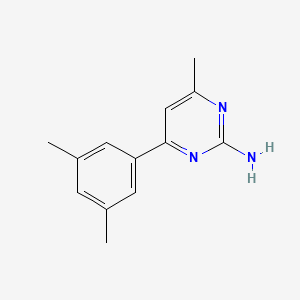
![N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide](/img/structure/B7549770.png)
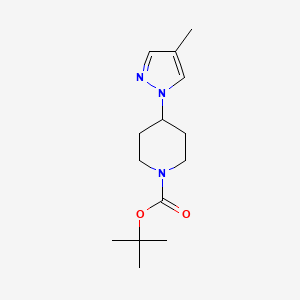
![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![Bis[3,4-methylenedioxybenzyl]sulfide](/img/structure/B7549802.png)
![[2-chloro-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549816.png)
![(E)-2-cyano-3-[3-[(E)-2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549818.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid](/img/structure/B7549819.png)